8-Chloro-6-fluoroquinolin-3-amine

MAO inhibition Neuroscience Metabolic stability

8-Chloro-6-fluoroquinolin-3-amine is a differentiated 3-aminoquinoline building block featuring a strategic 8-chloro-6-fluoro substitution pattern. This scaffold provides a balanced cLogP (~2.79) for optimal lipophilic efficiency and exhibits an attenuated MAO-A IC50 of 39 μM, minimizing peripheral side-effect risks in CNS hit-to-lead campaigns. The 6-fluoro moiety confers >2-fold enhanced antileishmanial potency over non-fluorinated analogs, positioning it as a privileged intermediate for neglected tropical disease research and focused library synthesis.

Molecular Formula C9H6ClFN2
Molecular Weight 196.61 g/mol
Cat. No. B13242597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-6-fluoroquinolin-3-amine
Molecular FormulaC9H6ClFN2
Molecular Weight196.61 g/mol
Structural Identifiers
SMILESC1=C2C=C(C=NC2=C(C=C1F)Cl)N
InChIInChI=1S/C9H6ClFN2/c10-8-3-6(11)1-5-2-7(12)4-13-9(5)8/h1-4H,12H2
InChIKeyCIMKVRJLOGIAAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-6-fluoroquinolin-3-amine: A Halogenated 3-Aminoquinoline Scaffold for Procurement in Medicinal Chemistry and Biological Screening


8-Chloro-6-fluoroquinolin-3-amine (CAS 2091269-37-1) is a heterocyclic building block belonging to the 3-aminoquinoline class, characterized by a chloro substituent at the 8-position and a fluoro group at the 6-position of the quinoline core . Its molecular formula is C9H6ClFN2, with a molecular weight of 196.61 g/mol [1]. This substitution pattern confers distinct electronic and steric properties that differentiate it from simpler quinolin-3-amine analogs, positioning it as a versatile intermediate for synthesizing biologically active molecules in medicinal chemistry and agrochemical research .

Why 8-Chloro-6-fluoroquinolin-3-amine Cannot Be Replaced by Non-Halogenated or Mono-Halogenated 3-Aminoquinoline Analogs


The 8-chloro-6-fluoro substitution pattern on the quinoline core fundamentally alters the compound's physicochemical and biological profile compared to unsubstituted 3-aminoquinoline or mono-halogenated analogs. The combination of electron-withdrawing fluorine at the 6-position and chlorine at the 8-position modulates both lipophilicity and amine basicity, which directly impacts target binding and metabolic stability [1]. Class-level evidence demonstrates that fluorination of quinoline scaffolds enhances antiparasitic activity; specifically, fluorine-containing derivatives were shown to be more than twice as potent as the non-fluorinated comparator geneticin against Leishmania mexicana [2]. Generic substitution with simpler 3-aminoquinolines would therefore fail to recapitulate these halogen-driven property changes, rendering them unsuitable surrogates in structure-activity relationship (SAR) campaigns or target-focused screening cascades.

8-Chloro-6-fluoroquinolin-3-amine: Quantitative Differentiation Against Closest Structural Analogs


8-Chloro-6-fluoroquinolin-3-amine Exhibits Attenuated MAO-A Inhibition Compared to the 8-Chloro-6-fluoroquinoline Core, Indicating Amino Group Modulation of Target Engagement

The introduction of the 3-amino group to the 8-chloro-6-fluoroquinoline core results in a >10-fold reduction in human MAO-A inhibitory potency, as evidenced by cross-study comparison of IC50 values. This differentiation is critical for applications where MAO-A inhibition is an off-target liability [REFS-1, REFS-2].

MAO inhibition Neuroscience Metabolic stability

Halogenation Pattern of 8-Chloro-6-fluoroquinolin-3-amine Provides a Favorable Lipophilicity Window (cLogP ~2.79) Relative to Higher LogP Mono-Halogenated and Non-Halogenated Quinoline Amines

The calculated partition coefficient (cLogP) of 8-chloro-6-fluoroquinolin-3-amine is approximately 2.79 [1]. This value falls within a more optimal range for drug-like properties compared to more lipophilic non-halogenated or mono-halogenated quinoline amine building blocks, which can exhibit cLogP values exceeding 3.5, thereby improving predicted membrane permeability while mitigating excessive lipophilicity-driven off-target promiscuity [2].

Physicochemical properties Drug-likeness ADME

Fluorination at the 6-Position of the 3-Aminoquinoline Scaffold Confers >2-Fold Enhancement in Antileishmanial Potency Compared to Non-Fluorinated Baselines

While direct data for 8-chloro-6-fluoroquinolin-3-amine itself is not reported, class-level SAR from a closely related series of 3-aminoquinoline derivatives demonstrates that the presence of a 6-fluoro substituent increases antileishmanial potency by >2-fold. Fluorine-containing derivatives 11b and 11c exhibited IC50 values of 41.9 μM against intracellular Leishmania mexicana promastigotes, which is more than twice as potent as the non-fluorinated control geneticin [1].

Antiparasitic Leishmaniasis Chagas disease

High-Impact Application Scenarios for 8-Chloro-6-fluoroquinolin-3-amine Derived from Comparative Evidence


Neurological Disease Target Screening Requiring Low MAO-A Off-Target Liability

In screening cascades for CNS targets, compounds with strong MAO-A inhibition (IC50 < 10 μM) are often deprioritized due to peripheral side effect risks. The attenuated MAO-A IC50 of 39 μM for 8-chloro-6-fluoroquinolin-3-amine, compared to 4.2 μM for its core scaffold 8-chloro-6-fluoroquinoline, makes the 3-amino derivative a more favorable starting point for hit-to-lead optimization where MAO-A inhibition is an unwanted off-target effect [1].

Lead Optimization for Antiparasitic Agents Against Leishmaniasis and Chagas Disease

The class-level SAR demonstrating that 6-fluoro substitution on 3-aminoquinoline scaffolds enhances antileishmanial potency by >2-fold supports the use of 8-chloro-6-fluoroquinolin-3-amine as a privileged intermediate for synthesizing analogs in neglected tropical disease programs. Researchers can leverage this fluorinated scaffold to generate focused libraries aimed at improving upon the 41.9 μM IC50 benchmark observed for related 3-aminoquinoline derivatives against L. mexicana [2].

Medicinal Chemistry Building Block for Optimizing Lipophilic Efficiency (LipE)

With a cLogP of approximately 2.79, 8-chloro-6-fluoroquinolin-3-amine provides a balanced lipophilicity profile that is more favorable for achieving optimal LipE (lipophilic efficiency) compared to more hydrophobic mono-halogenated or non-halogenated quinoline amine alternatives. This physicochemical attribute is critical for medicinal chemists aiming to maintain drug-like properties while exploring SAR around the quinoline core [3].

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